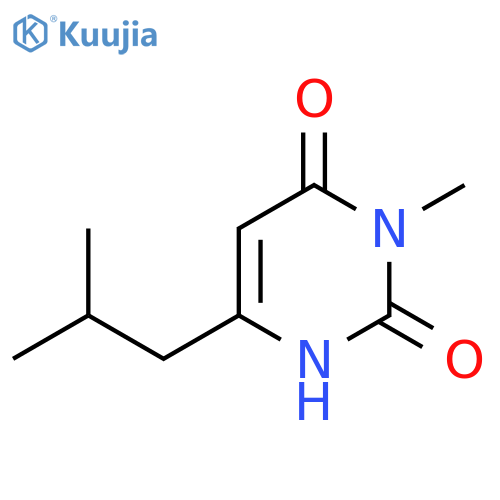Cas no 2098140-48-6 (3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

2098140-48-6 structure
商品名:3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- AKOS040812024
- F1967-7247
- 3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2098140-48-6
- starbld0028282
- 6-Isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
- 3-methyl-6-(2-methylpropyl)-1H-pyrimidine-2,4-dione
- 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(2-methylpropyl)-
- 3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
- インチ: 1S/C9H14N2O2/c1-6(2)4-7-5-8(12)11(3)9(13)10-7/h5-6H,4H2,1-3H3,(H,10,13)
- InChIKey: IPHHQITYAITJIE-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C(C=C(CC(C)C)N1)=O
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.079±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.01±0.40(Predicted)
3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-7247-1g |
3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F1967-7247-0.25g |
3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F1967-7247-10g |
3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
| TRC | M233966-100mg |
3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M233966-1g |
3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 1g |
$ 475.00 | 2022-06-04 | ||
| Life Chemicals | F1967-7247-2.5g |
3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F1967-7247-5g |
3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F1967-7247-0.5g |
3-methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| TRC | M233966-500mg |
3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098140-48-6 | 500mg |
$ 320.00 | 2022-06-04 |
3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
2098140-48-6 (3-Methyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
